molecular formula C10H11NO3S B8383450 Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester

Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester

Cat. No. B8383450
M. Wt: 225.27 g/mol
InChI Key: ZTFFELDUZASMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

S-[2-(4-nitrophenyl)ethyl] ethanethioate

InChI

InChI=1S/C10H11NO3S/c1-8(12)15-7-6-9-2-4-10(5-3-9)11(13)14/h2-5H,6-7H2,1H3

InChI Key

ZTFFELDUZASMMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.00 g (8.69 mmol) of 1-(2-bromo-ethyl)-4-nitro-benzene in DMSO (10 mL) was treated with 1.99 g (17.4 mmol) of potassium thioacetate and stirred at RT for 5 h. The mixture was diluted with EtOAc (100 mL) and washed with water (6×60 mL). The organic layer was dried (MgSO4) and concentrated in vacuo to afford 1.48 g (76%) of the title compound as a brown oil: 1H-NMR (CD3OD; 400 MHz): δ 8.23-8.15 (m, 2H), 7.60-7.53 (m, 2H), 3.27-3.10 (m, 4H), 3.03-2.94 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

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